molecular formula C23H29N3O3 B5359028 2-(2,4-dimethylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

2-(2,4-dimethylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

Cat. No. B5359028
M. Wt: 395.5 g/mol
InChI Key: GQRROYWHYUIWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide, also known as DPPE, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.

Mechanism of Action

2-(2,4-dimethylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide acts as a partial agonist at dopamine and serotonin receptors, modulating the activity of these neurotransmitters in the brain. It also has antioxidant properties, reducing oxidative stress and inflammation in the brain. These mechanisms of action contribute to its potential therapeutic effects in treating psychiatric and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine and serotonin levels in the brain, leading to improved cognitive function and mood. It also reduces oxidative stress and inflammation, which may contribute to its neuroprotective effects. This compound has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has several advantages for use in lab experiments, including its ability to modulate dopamine and serotonin receptors, its neuroprotective effects, and its low toxicity. However, its limited solubility in water can make it difficult to administer in certain experimental settings. Further research is needed to optimize the delivery of this compound in lab experiments.

Future Directions

Future research on 2-(2,4-dimethylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide should focus on its potential therapeutic effects in treating psychiatric and neurodegenerative disorders. This includes investigating its ability to improve cognitive function, reduce neuroinflammation, and prevent neuronal damage. Further optimization of its synthesis and delivery methods will also be important for its future use in clinical settings.

Synthesis Methods

2-(2,4-dimethylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol with 2-bromoethyl acetate to form 2-(2,4-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with 4-propionyl-1-piperazine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of pure product.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been studied for its potential use as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors in the brain. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has shown promising results in preclinical studies, demonstrating its ability to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-4-23(28)26-13-11-25(12-14-26)20-8-6-5-7-19(20)24-22(27)16-29-21-10-9-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRROYWHYUIWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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